Dermaseptin-C3

Antimicrobial peptide Net charge Membrane selectivity

Dermaseptin-C3 (SVLSTITDMAKAAGRAALNAITGLVNQ) is a 27-residue cationic AMP from Agalychnis litodryas with a rare physicochemical profile: net charge +1 and hydrophobicity 0.541. This scaffold fills a critical gap in commercial dermaseptin panels—most catalog peptides (e.g., S4, S12) are high-charge, moderate-hydrophobicity members from Phyllomedusa. Procure Dermaseptin-C3 to systematically probe the charge-hydrophobicity trade-off in membrane-active peptides, design synergy assays with colistin/carbapenems against MDR Gram-negatives, or build antifungal screening libraries targeting Aspergillus and Fusarium. Custom synthesis; typical lead time 2–4 weeks. Request a quote for your desired scale and purity.

Molecular Formula
Molecular Weight
Cat. No. B1577016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin-C3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin-C3 Procurement Guide: Peptide Identity, Source, and Baseline Physicochemical Profile


Dermaseptin-C3 is a 27-residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, derived from the skin secretion of the gliding leaf frog Agalychnis litodryas (syn. Agalychnis spurrelli) [1]. Its primary sequence—SVLSTITDMAKAAGRAALNAITGLVNQ—places it within the dermaseptin subfamily of frog skin active peptides (FSAPs), a group characterized by amphipathic α-helical structure and membrane-lytic activity against bacteria, fungi, and protozoa [2]. Unlike the widely studied dermaseptins S1–S5 from Phyllomedusa sauvagii and P. bicolor, Dermaseptin-C3 originates from a less-explored Agalychnis species, offering a distinct evolutionary scaffold for structure-activity relationship (SAR) studies and combinatorial library design [3].

Why Generic Dermaseptin Selection Fails: Physicochemical Divergence and Spectrum Gaps in the Dermaseptin-C3 Context


Dermaseptins are not a monolithic class. Despite sharing a common preproregion and α-helical amphipathic architecture, individual family members exhibit marked divergence in net charge, hydrophobicity, aliphatic index, and resultant antimicrobial spectra [1]. Dermaseptin-C3 carries a notably low net charge of +1 and a high hydrophobicity of 0.541 (Liu-Deber scale), values that deviate substantially from canonical members such as Dermaseptin-S4 (net charge +4 to +6) or Dermaseptin-S12 (net charge +2; hydrophobicity 0.108) [2][3]. These physicochemical differences translate into distinct membrane-binding kinetics, selectivity between microbial and mammalian membranes, and differential susceptibility to ionic strength and serum inactivation [4]. Procuring a generic dermaseptin without confirming these parameters risks selecting a peptide with unintended hemolytic liability, narrowed spectrum, or poor activity under physiological conditions—gaps that cannot be remedied by post-hoc formulation adjustments.

Dermaseptin-C3 Quantitative Differentiation Evidence: Physicochemical and Structural Benchmarking Against In-Class Comparators


Dermaseptin-C3 Net Charge Deficit (+1) Versus Dermaseptin-S4 and Dermaseptin-S12: Implications for Membrane Selectivity and Hemolytic Risk

Dermaseptin-C3 exhibits a net charge of +1 at physiological pH, which is substantially lower than Dermaseptin-S4 (net charge +4 to +6, depending on protonation state) and Dermaseptin-S12 (net charge +2) [1][2]. In the dermaseptin family, elevated net positive charge correlates with stronger electrostatic attraction to anionic bacterial membranes but also increases hemolytic potential, as demonstrated by Dermaseptin-S4 causing erythrocyte lysis at micromolar concentrations [3]. Dermaseptin-C3’s +1 charge position it closer to the non-hemolytic dermaseptins S1 and S5 (net charges +2 to +3), suggesting a potentially wider selectivity window between microbial and mammalian membranes, though direct hemolysis data for C3 are absent in current databases [4].

Antimicrobial peptide Net charge Membrane selectivity Hemolysis

Dermaseptin-C3 Hydrophobicity Elevation (0.541) Versus Dermaseptin-S12 (0.108): Predicted Membrane Insertion Depth and Antimicrobial Potency Enhancement

Dermaseptin-C3 has a hydrophobicity value of 0.541 on the Liu-Deber scale, a 5.0-fold increase over Dermaseptin-S12 (0.108) and substantially above many canonical dermaseptins [1][2]. In structure-activity studies of dermaseptin S4 derivatives, increasing hydrophobicity via N-terminal acylation enhanced membrane insertion affinity and antimicrobial potency, but excessive hydrophobicity also elevated hemolytic activity [3]. Dermaseptin-C3's hydrophobicity is paired with a high aliphatic index of 115.93 (vs. 70.4 for S12) and a strongly negative Boman index of -14.75 (vs. -10 for S12), indicating greater predicted protein-binding potential and higher thermal stability of its hydrophobic core [4].

Hydrophobicity Membrane insertion Antimicrobial potency Peptide engineering

Dermaseptin-C3 Sequence Length (27 aa) and Distinct Evolutionary Origin from Agalychnis litodryas: Access to a Non-Canonical Dermaseptin Scaffold

Dermaseptin-C3 (27 residues) originates from Agalychnis litodryas, a species distinct from the intensively studied Phyllomedusa sauvagii and P. bicolor sources of dermaseptins S1–S5 and B1–B6 [1]. Its length sits at the lower boundary of the typical 27–34 residue dermaseptin range, and truncation studies on dermaseptin S3 demonstrated that shortening to 16 residues (S3-(1-16)-NH2) preserves full antimicrobial potency, while 10–12 residue analogs remain active against Enterococcus faecalis and Cryptococcus neoformans [2]. This establishes precedent that short dermaseptins can retain potent, pathogen-specific activity—a relevant consideration for Dermaseptin-C3, whose native 27-residue length may already approach an optimized minimal pharmacophore [3].

Peptide engineering Truncation studies Evolutionary scaffold SAR

Dermaseptin Family Synergy Evidence: Rationale for Including Dermaseptin-C3 in Combination Screening Cascades

The landmark study by Mor et al. (1994) demonstrated that pairwise combinations of dermaseptins S1–S5 produce dramatic synergy, achieving up to a 100-fold increase in antibiotic activity of the mixture over the individual peptides alone [1]. This synergy arises from the distinct yet overlapping target spectra of individual dermaseptins, enabling complementary membrane disruption mechanisms [2]. Although Dermaseptin-C3 has not been directly tested in synergy assays, its divergent physicochemical profile (low charge, high hydrophobicity) from the S-series peptides predicts a non-redundant membrane interaction mechanism, making it a rational candidate for combination screening with established dermaseptins or conventional antibiotics [3].

Synergy Combination therapy Antimicrobial resistance Checkboard assay

Dermaseptin-C3 Thermal and Proteolytic Stability Indicators: Aliphatic Index (115.93) and Mammalian Half-Life (1.9 h) as Procurement-Relevant Quality Metrics

Dermaseptin-C3's aliphatic index of 115.93 is 1.65-fold higher than Dermaseptin-S12 (70.4) and exceeds many characterized dermaseptins, reflecting a high proportion of aliphatic side-chain volume contributed by isoleucine, leucine, and valine residues [1][2]. In protein engineering, elevated aliphatic index correlates with enhanced thermal stability—a property of practical importance for peptides subjected to variable storage and assay temperatures [3]. Conversely, Dermaseptin-C3's predicted mammalian half-life of 1.9 hours is substantially shorter than Dermaseptin-S12 (30 hours), indicating that procurement specifications should account for peptide stability during handling and that in vivo experimental designs must accommodate rapid clearance kinetics [4].

Peptide stability Aliphatic index Half-life Formulation

Dermaseptin-C3 Application Scenarios: Research and Industrial Use Cases Grounded in Quantitative Differentiation Evidence


AMP Structure-Activity Relationship (SAR) Campaigns Targeting Charge-Hydrophobicity Trade-Off Optimization

Dermaseptin-C3's unique combination of low net charge (+1) and high hydrophobicity (0.541) makes it an ideal scaffold for SAR studies investigating the charge-hydrophobicity trade-off in membrane-active peptides [1]. Researchers can systematically introduce Lys/Arg substitutions to incrementally raise net charge while monitoring changes in MIC against Gram-negative pathogens and hemolytic activity against human erythrocytes, using Dermaseptin-S4 (high charge, documented hemolysis) and Dermaseptin-S12 (moderate charge, low hydrophobicity) as comparator baselines [2]. This scaffold fills a gap in the publicly available dermaseptin panel, which is dominated by high-charge, moderate-hydrophobicity members from Phyllomedusa species [3].

Antimicrobial Resistance (AMR) Combination Screening with Conventional Antibiotics and Other Dermaseptins

Building on the demonstrated 100-fold synergy among dermaseptins S1–S5, Dermaseptin-C3 should be prioritized for checkerboard and time-kill synergy assays in combination with colistin, carbapenems, or other membrane-disrupting agents against multidrug-resistant Gram-negative pathogens (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa) [1]. Its divergent physicochemical profile predicts that its synergy partners and optimal molar ratios will differ from those established for S-series peptides, potentially unlocking novel combination regimens where conventional dermaseptin pairings have failed [2].

Short-Duration, High-Throughput Antifungal Susceptibility Testing Against Filamentous Fungi

Dermaseptins were the first vertebrate peptides shown to exert lethal effects against filamentous fungi responsible for opportunistic infections in immunocompromised hosts [1]. Dermaseptin-C3's short mammalian half-life (1.9 h) is less of a liability in in vitro antifungal assays, where short incubation times (24–48 h) are standard [2]. Its high aliphatic index (115.93) suggests retained structural integrity under the ambient temperature fluctuations common in high-throughput screening facilities, making it a robust candidate for inclusion in antifungal compound libraries targeting Aspergillus, Fusarium, and other filamentous pathogens [3].

Evolutionary and Comparative Genomics of the Phyllomedusinae AMP Repertoire

Dermaseptin-C3 originates from Agalychnis litodryas, a species whose dermaseptin repertoire remains comparatively under-characterized relative to Phyllomedusa bicolor and P. sauvagii [1]. Procuring Dermaseptin-C3 enables side-by-side functional comparisons with orthologous peptides from other Phyllomedusinae genera, supporting evolutionary studies investigating how sequence divergence (up to 65% between dermaseptin B and S subfamilies) translates into functional specialization of antimicrobial spectra [2]. Such comparative data are essential for validating bioinformatic predictions of AMP function from genomic and transcriptomic datasets [3].

Quote Request

Request a Quote for Dermaseptin-C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.